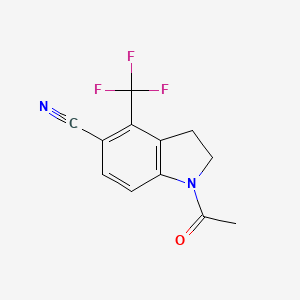
1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile is a chemical compound with the molecular formula C12H9F3N2O and a molecular weight of 254.21 g/mol . This compound is part of the indoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
The synthesis of 1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile typically involves the reaction of indoline derivatives with acetylating agents and trifluoromethylating reagents. One common synthetic route includes the following steps:
Starting Material: Indoline derivative.
Acetylation: The indoline derivative is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Trifluoromethylation: The acetylated indoline is then reacted with a trifluoromethylating reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
作用机制
The mechanism of action of 1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, leading to its antiviral or anticancer effects .
相似化合物的比较
1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile can be compared with other indoline derivatives, such as:
1-Acetylindoline: Lacks the trifluoromethyl and nitrile groups, resulting in different chemical and biological properties.
4-(Trifluoromethyl)indoline-5-carbonitrile: Lacks the acetyl group, which affects its reactivity and biological activity.
1-Acetyl-4-(methyl)indoline-5-carbonitrile: The trifluoromethyl group is replaced by a methyl group, leading to different chemical behavior and biological effects.
The presence of the trifluoromethyl and nitrile groups in this compound imparts unique properties, making it a valuable compound for various applications.
属性
分子式 |
C12H9F3N2O |
|---|---|
分子量 |
254.21 g/mol |
IUPAC 名称 |
1-acetyl-4-(trifluoromethyl)-2,3-dihydroindole-5-carbonitrile |
InChI |
InChI=1S/C12H9F3N2O/c1-7(18)17-5-4-9-10(17)3-2-8(6-16)11(9)12(13,14)15/h2-3H,4-5H2,1H3 |
InChI 键 |
YBIKOMJHGXMMBN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCC2=C1C=CC(=C2C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



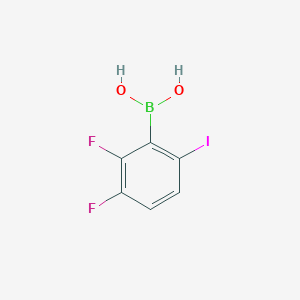
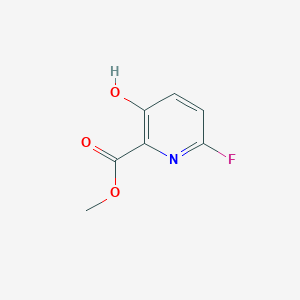
![Ethyl [dimethyl(phenyl)silyl]acetate](/img/structure/B14023194.png)

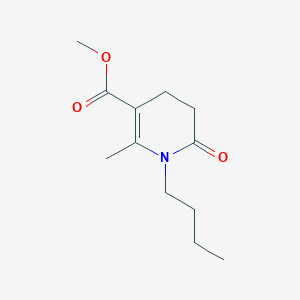
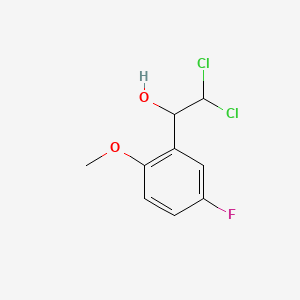
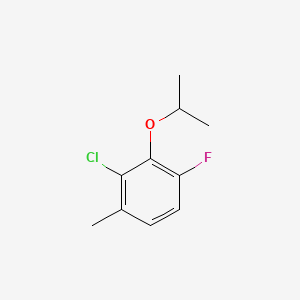
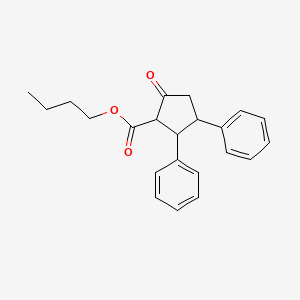
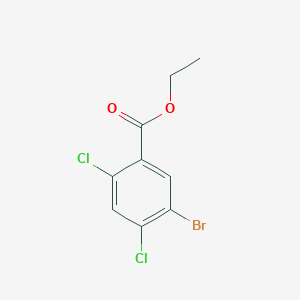
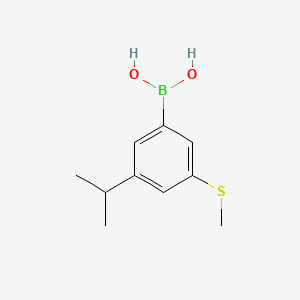
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)
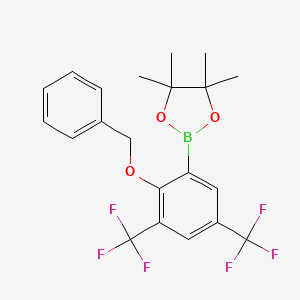
![(5'R,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[A]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2H)-one](/img/structure/B14023263.png)
